molecular formula C7H5N3O2 B1593632 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 4430-77-7

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Cat. No. B1593632
CAS RN: 4430-77-7
M. Wt: 163.13 g/mol
InChI Key: DKOROYSYZIOJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (6,7-DHPPD) is an organic compound of the pyridazine family that has recently been the subject of much research. It is a promising compound due to its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Electrochemical Behavior and Oxidative Ring Cleavage

The electrochemical behavior of related compounds such as 1,2-dihydropyridazine-3,6-dione has been studied in various solvents, revealing insights into oxidative ring cleavage processes. This research suggests potential applications in understanding the electrochemical properties and reactivity of compounds like 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, which could have implications for developing new materials or chemical processes (Varmaghani & Nematollahi, 2011).

Amnesia-Reversal Activity

Research into cyclic imides, including structures similar to 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, has demonstrated amnesia-reversal activity in animal models. This suggests potential applications in developing therapeutic agents for memory disorders (Butler et al., 1987).

Application as Electrochromic Materials

The synthesis of compounds with low LUMO levels, such as 6-alkylpyrrolo[3,4-d]pyridazine-5,7-dione derivatives, highlights their application as electrochromic materials. This opens up research avenues in developing advanced materials for electronic displays and smart windows (Ye et al., 2014).

Photoluminescence in Coordination Chemistry

A study involving 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione in the formation of a dysprosium-organic complex sheds light on its use in photoluminescent materials. This research provides a foundation for exploring these compounds in optical applications and materials science (Zhou et al., 2015).

properties

IUPAC Name

6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOROYSYZIOJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196123
Record name Pyrido(2,3-d)pyridazine-5,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

CAS RN

4430-77-7
Record name 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-d)pyridazine-5,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4430-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4430-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4430-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido(2,3-d)pyridazine-5,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (13.09 g, 0.261 mol) was added to a stirred solution of pyridine-2,3-dicarboxylic anhydride (30.0 g, 0.201 mol) and sodium acetate (21.45 g, 0.261 mol) in 40% acetic acid/water (400 ml). The reaction was heated at reflux for 3 days under nitrogen. The yellow precipitate was filtered off and washed successively with water (4×200 ml), hexane (3×150 ml) and diethyl ether (3×150 ml) to give the title-compound (25.0 g, 76%), 1H NMR (250 MHz, d6-DMSO) δ 7.90 (1H, q, J=4.5Hz, Ar—H), 8.51 (1H, d, J=4.5Hz, Ar—H), 9.13 (1H, d, J=4.6Hz, Ar—H), 11.65 (2H, br s, 2 of NH); MS (ES+) m/e 164 [MH]+.
Quantity
13.09 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21.45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To 25 mL of acetic acid at 100° C. was added 2,3-pyridinedicarboxylic anhydride (5.00 g, 34 mmol). Once the solution was homogeneous, it was removed from the oil bath and anhydrous hydrazine (2.0 ml, 64 mmol) was added dropwise over 5 minutes. The reaction was returned to reflux. After 3 min, the solution crystallized and became a solid mass. The reaction was heated in a 125° C. bath for 10 minutes then cooled to room temperature. The solid was transferred to a Büchner funnel and washed with 2×10 mL of acetic acid. The solid was dried under high vacuum to afford 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione 77. 1H-NMR (400 MHz, DMSO): δ 9.10 dd, J=4.7, 2.0 Hz, 1H), 8.50 (dd, J=7.8, 1.6 Hz, 1H), 7.86 (dd, J=8.2, 4.7 Hz, 1H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Reactant of Route 2
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Reactant of Route 3
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Reactant of Route 4
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Reactant of Route 5
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
Reactant of Route 6
6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Citations

For This Compound
31
Citations
W Ahmad, L Zhang, Y Zhou - CrystEngComm, 2014 - pubs.rsc.org
Four isostructural lanthanide–organic complexes [Ln(HPDH)(ox)(H2O)]n (Ln = Eu3+1, Tb3+2, Sm3+3, Gd3+4; H2PDH = 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione; H2ox = oxalic …
Number of citations: 31 pubs.rsc.org
ZQ Dong, XM Liu, CX Wei, ZS Quan - Medicinal Chemistry, 2015 - ingentaconnect.com
Aim to find new compounds with stronger anticonvulsant activity and lower neurotoxicity, a novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives was synthesized using furo[3,…
Number of citations: 10 www.ingentaconnect.com
Y Zhou, J Sun, W Ahmad, L Zhang… - Journal of Coordination …, 2015 - Taylor & Francis
A pyridine derivative 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione (H 2 PDH) and oxalic acid (H 2 ox) are reacted with dysprosium oxide to develop a new 2-D dysprosium–organic …
Number of citations: 2 www.tandfonline.com
EW Alpern - 1961 - search.proquest.com
In addition to the names listed above for compounds which contain the pyridol 2, 3-d lpyridazine ring structure, other derivatives of this ring system which are named in accordance with …
Number of citations: 0 search.proquest.com
W Ahmad, L Zhang, Y Zhou - Photochemical & Photobiological Sciences, 2014 - Springer
A new series of four isostructural mononuclear lanthanide complexes Ln(HPDH) 3 (H 2 O) 3 ·H 2 O (Ln = Sm(iii) 1, Eu(iii) 2, Tb(iii) 3 and Dy(iii) 4; H 2 PDH = 6,7-dihydropyrido(2,3-d)…
Number of citations: 20 link.springer.com
RK Jones - 1972 - eprints.keele.ac.uk
The methods of synthesis of benzocyclohepteneones are reviewed. A sequential Claisen - Dieckmann condensation has been used to prepare di-alkyl 5,9-dihydroxy-7H-cyclohepta-[b]-…
Number of citations: 4 eprints.keele.ac.uk
YN Wang, QS Huo, P Zhang, JH Yu, JQ Xu - Spectrochimica Acta Part A …, 2016 - Elsevier
By utilizing the hydrothermal in situ acylation of organic acids with N 2 H 4 , three acylhydrazidate-coordinated compounds [Mn(L1) 2 (H 2 O) 2 ] (L1 = 2,3-quinolinedicarboxylhydrazidate…
Number of citations: 15 www.sciencedirect.com
G Jones, RK Jones - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Pyridine-2,3- and -3,4-dicarboxylates have been condensed with dialkyl succinates and dialkyl glutarates to give diethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate (7), diethyl 5,8-…
Number of citations: 16 pubs.rsc.org
R HM, M Mrora, S Balaraman, D Tripathi - Available at SSRN 4460664 - papers.ssrn.com
A series of 5-substituted [2, 3-d] pyridazin-8 (7H)-one derivative were synthesized from pyridine dicarboxylic acid, Characterized and evaluated for anticonvulsant activity by maximal …
Number of citations: 0 papers.ssrn.com
MA Hassan, AFM Fahmy - Archiv der Pharmazie, 1988 - Wiley Online Library
5,8‐Dichloropyrido[2,3‐d]pyridazine (2) gave with hydrazine hydrate in dioxane 5‐chloro‐8‐hydrazino‐ and 8‐chloro‐5‐hydrazinopyrido[2,3‐d]pyridazines 3 and 4. When 3 and 4 were …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.